molecular formula C12H13NO B12917669 Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl- CAS No. 104422-26-6

Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-

Cat. No.: B12917669
CAS No.: 104422-26-6
M. Wt: 187.24 g/mol
InChI Key: BUPNEDNELGNYFR-UHFFFAOYSA-N
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Description

1,3,6-Trimethylcyclohepta[b]pyrrol-2(1H)-one is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a pyrrole moiety

Preparation Methods

The synthesis of 1,3,6-trimethylcyclohepta[b]pyrrol-2(1H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. These methods often require rigorous control of reaction parameters to minimize impurities and maximize output.

Chemical Reactions Analysis

1,3,6-Trimethylcyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1,3,6-Trimethylcyclohepta[b]pyrrol-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3,6-trimethylcyclohepta[b]pyrrol-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes like proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

1,3,6-Trimethylcyclohepta[b]pyrrol-2(1H)-one can be compared with other similar compounds, such as:

The uniqueness of 1,3,6-trimethylcyclohepta[b]pyrrol-2(1H)-one lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Properties

CAS No.

104422-26-6

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

1,3,6-trimethylcyclohepta[b]pyrrol-2-one

InChI

InChI=1S/C12H13NO/c1-8-4-6-10-9(2)12(14)13(3)11(10)7-5-8/h4-7H,1-3H3

InChI Key

BUPNEDNELGNYFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2C(=C(C(=O)N2C)C)C=C1

Origin of Product

United States

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